molecular formula C15H24N2O B3809729 1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine

1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine

Cat. No.: B3809729
M. Wt: 248.36 g/mol
InChI Key: YYFLMDNMQBCXNK-UHFFFAOYSA-N
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Description

The compound “1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine” is an organic compound that contains a morpholine ring and a trimethylbenzyl group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds. The trimethylbenzyl group is a type of substituted benzyl group, which is also frequently seen in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a six-membered morpholine ring, which consists of four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to the nitrogen atom of the morpholine ring would be a trimethylbenzyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the trimethylbenzyl group could significantly influence properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs containing a morpholine ring act by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, physicochemical properties, and synthetic accessibility. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

[4-[(2,4,5-trimethylphenyl)methyl]morpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-11-6-13(3)14(7-12(11)2)9-17-4-5-18-15(8-16)10-17/h6-7,15H,4-5,8-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLMDNMQBCXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCOC(C2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine
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1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine
Reactant of Route 3
1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine
Reactant of Route 4
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1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine
Reactant of Route 5
1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine
Reactant of Route 6
1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine

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